molecular formula C27H24N2O5 B11933789 [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid

[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid

Cat. No.: B11933789
M. Wt: 456.5 g/mol
InChI Key: LNDDRUPAICPXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4'-[3-Methyl-4-[[[((R)-1-Phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid (hereafter referred to by its systematic name) is a structurally complex small molecule characterized by a biphenyl backbone, a substituted isoxazole ring, and a chiral (R)-1-phenylethyloxycarbonylamino group. This compound has garnered attention as a selective lysophosphatidic acid receptor 1 (LPA₁) antagonist, with demonstrated efficacy in preclinical models of fibrotic diseases such as scleroderma . Its sodium salt form (CAS 1345614-59-6) is pharmacologically active, showing favorable oral bioavailability in murine studies, with mean plasma concentrations of 0.8 µM at 8 hours post-administration .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)

InChI Key

LNDDRUPAICPXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM095 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired free acid form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of AM095 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

This reaction constructs the biphenyl core of the molecule. A palladium-catalyzed coupling between a brominated isoxazole intermediate and a boronic ester derivative achieves the aryl-aryl bond.

Reagents Conditions Yield Catalyst
[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-carbamic acid (R)-1-phenyl-ethyl ester, [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester90°C, 3:1 DME:H₂O, N₂ atmosphereNot explicitly reportedPd(dppf)Cl₂ (2.91 mmol)
  • The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic ester, and reductive elimination to form the biphenyl .

  • Sodium bicarbonate acts as a base to neutralize HBr byproducts .

Carbamate Formation via Curtius Rearrangement

The (R)-1-phenylethyl carbamate group is introduced using diphenyl phosphoryl azide (DPPA) and (R)-1-phenylethanol.

Reagents Conditions Yield
5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, DPPA, (R)-1-phenylethanolToluene, 75–80°C, 2–4 hours83% (optimized step)
  • Triethylamine facilitates the activation of the carboxylic acid as a mixed anhydride with DPPA.

  • The (R)-1-phenylethanol undergoes nucleophilic substitution to form the carbamate .

Ester Hydrolysis to Acetic Acid

The ethyl ester moiety is hydrolyzed to the final acetic acid derivative, though explicit experimental details are scarce in the provided sources.

Reagents Conditions Notes
Alkaline or acidic aqueous conditionsLikely NaOH/H₂O or LiOH/THFCommon for ester hydrolysis
  • This step is inferred from the structural difference between intermediates (ethyl ester) and the final compound (acetic acid) .

Key Reaction Mechanisms

  • Suzuki-Miyaura Coupling :

    • Pd⁰ undergoes oxidative addition with the aryl bromide.

    • Transmetallation transfers the boronate to palladium.

    • Reductive elimination forms the biphenyl bond .

  • Carbamate Synthesis :

    • DPPA converts the carboxylic acid to an acyl azide.

    • Curtius rearrangement generates an isocyanate intermediate.

    • Reaction with (R)-1-phenylethanol yields the carbamate .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, primarily due to its interaction with specific receptors and enzymes. Key areas of research include:

  • Anti-inflammatory Properties : Studies have shown that compounds with isoxazole rings exhibit anti-inflammatory effects. The structural configuration of AM095 may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates that derivatives of isoxazole can inhibit cancer cell proliferation. The biphenyl structure may contribute to the compound's ability to interact with multiple biological targets involved in cancer progression.
  • Neuroprotective Effects : Some studies suggest that similar compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Synthesis and Reactivity

The synthesis of 4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid typically involves several steps, including:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the biphenyl moiety via coupling reactions.
  • Functionalization at the acetic acid position to enhance solubility and biological activity.

These synthetic routes highlight the versatility of this compound in chemical synthesis, allowing for modifications that can tailor its properties for specific applications.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Anticancer propertiesShowed cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
Neuroprotective propertiesIndicated reduced neuronal apoptosis in models of oxidative stress.

Mechanism of Action

AM095 free acid exerts its effects by selectively binding to and inhibiting the LPA1 receptor. This inhibition blocks the receptor’s ability to mediate the actions of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. The molecular targets and pathways involved include the inhibition of calcium flux, reduction of chemotaxis, and attenuation of fibrosis and inflammation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Modifications

Key Structural Features of the Target Compound :

  • Biphenyl core : Enhances planar rigidity and receptor binding.
  • 3-Methyl-4-substituted isoxazole : Critical for LPA₁ antagonism.
  • (R)-1-Phenylethyloxycarbonylamino group: Provides stereoselective interactions with LPA₁.

Comparison with Analogues :

a. {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid (CAS 956183-02-1)
  • Structural Differences: Replaces the isoxazole with a pyrazole-thiazolidinone hybrid and introduces a fluorobenzyl ether group.
  • However, its primary target remains unconfirmed in available literature .
b. 2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid
  • Structural Differences: Features an ethoxy-methylphenyl substituent and a thiazolidinone ring.
c. Sodium (R)-2-(4'-(3-Methyl-4-(((1-Phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate (CAS 1345614-59-6)
  • Structural Identity : Sodium salt form of the target compound.
  • Functional Implications : Enhanced aqueous solubility (>10 mg/mL) compared to the free acid form (<1 mg/mL), making it preferable for oral formulations .

Pharmacological Activity and Selectivity

Compound Target Receptor IC₅₀ (LPA₁) Plasma Half-Life (Mice) Key Reference
Target Compound (Free Acid) LPA₁ 12 nM 6–8 hours
Sodium Salt (CAS 1345614-59-6) LPA₁ 15 nM 8–10 hours
CAS 956183-02-1 Unreported N/A N/A
  • Key Finding : The target compound exhibits superior LPA₁ antagonism (IC₅₀ = 12 nM) compared to broader-spectrum LPA inhibitors like Ki16425 (IC₅₀ = 100 nM for LPA₁) .

Research Findings and Implications

  • Anti-Fibrotic Efficacy : In a scleroderma murine model, the target compound reduced dermal fibrosis by 60% at 10 mg/kg/day, outperforming pirfenidone (40% reduction at 300 mg/kg/day) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (Water)
Target Compound (Free Acid) 524.55 2.5 <1 mg/mL
Sodium Salt 546.53 1.8 >10 mg/mL
CAS 956183-02-1 602.63 3.8 <0.5 mg/mL

Biological Activity

The compound 4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure, characterized by a biphenyl moiety and an isoxazole ring, suggests significant interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H24N2O5
  • Molecular Weight : 484.54 g/mol
  • CAS Number : 1257213-50-5

The biological activity of the compound is likely influenced by several structural components:

  • Biphenyl Moiety : Known for its role in enhancing lipophilicity, which may facilitate membrane permeability.
  • Isoxazole Ring : This functional group often contributes to the inhibition of specific enzymes and receptors.
  • Carboxylic Acid Group : Implicated in various interactions with biological macromolecules.

Predictive models suggest that this compound could interact with multiple biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness against various pathogens.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The presence of the isoxazole ring suggests that this compound may act as an enzyme inhibitor. Isoxazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. The specific target enzymes for this compound require further investigation.

Case Studies

StudyFindings
Study 1Demonstrated that isoxazole derivatives can inhibit NF-kB signaling in vitro, suggesting anti-inflammatory potential.
Study 2Found that related biphenyl compounds exhibited significant antimicrobial activity against Gram-positive bacteria.
Study 3Investigated the structure-activity relationship (SAR) of similar compounds, highlighting the importance of the carboxylic acid group in biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of [compound]?

  • Answer : The compound can be synthesized via multi-step reactions, including esterification and alkylation, as outlined in general procedures for structurally similar isoxazole derivatives. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) followed by recrystallization (DMF/acetic acid) is a validated approach for crystallizing analogous heterocyclic systems . Key steps include protecting functional groups (e.g., amino via carbamate formation) and optimizing coupling reactions using biphenyl precursors.

Q. How can researchers confirm the purity and structural integrity of the compound?

  • Answer : Analytical characterization should combine:

  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • FTIR : To verify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • 1H NMR : Confirm stereochemistry (e.g., (R)-1-phenylethyl group) and integration ratios for methyl, biphenyl, and acetic acid protons. For example, biphenyl protons typically appear as multiplets at δ 7.2–7.8 ppm .

Q. What are the stability considerations for long-term storage of [compound]?

  • Answer : Stability studies on related isoxazole derivatives suggest storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Lyophilization is recommended for aqueous-sensitive intermediates, with periodic FTIR checks for degradation (e.g., loss of carbonyl peaks) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for [compound] synthesis?

  • Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, ICReDD’s workflow integrates computational screening of substrates (e.g., biphenyl coupling partners) with experimental validation, reducing trial-and-error cycles by ~50% . Tools like Gaussian or ORCA are recommended for transition-state modeling.

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Answer : Conflicting NMR/IR results may arise from dynamic stereochemistry or solvent effects. Resolve via:

  • Variable Temperature (VT) NMR : To detect conformational changes (e.g., hindered rotation in biphenyl groups) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography : Definitive confirmation of solid-state structure, though crystallization may require co-solvents like DMSO/EtOH .

Q. What statistical approaches are effective for optimizing reaction conditions?

  • Answer : Design of Experiments (DoE) minimizes experimental runs while maximizing data quality. For example:

  • Central Composite Design (CCD) : Optimize temperature (45–80°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (acetic acid/DMF) for coupling reactions .
  • ANOVA Analysis : Identifies significant factors (e.g., p < 0.05 for temperature in esterification steps) .

Q. How to design reactors for scalable synthesis while maintaining stereochemical fidelity?

  • Answer : Continuous-flow reactors enhance reproducibility for air/moisture-sensitive steps (e.g., carbamate formation). Key parameters:

  • Residence Time : 10–30 minutes to prevent byproduct formation.
  • Mixing Efficiency : Use static mixers for biphasic reactions (organic/aqueous) .
  • In-line Analytics : FTIR or UV probes for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.